PPI-1019

Description

Properties

Key on ui mechanism of action |

PPI-1019 (Apan) inhibits the aggregation of beta-amyloid and its associated nerve cell toxicity. In addition, Apan reaches the brain in quantities that are sufficient to block the aggregation of beta-amyloid molecules and alter the course of the disease. Accumulation of beta-amyloid in the brain is often thought of as a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid (CSF). Both humans and transgenic mice with Alzheimer's disease plaques show increased levels of beta-amyloid in the brain and decreased levels in the CSF. Transgenic mice treated with Apan show significant increases in beta-amyloid levels in the CSF, indicating that Apan is able to mobilize beta-amyloid in the brain and may be facilitating its clearance. |

|---|---|

CAS No. |

290828-45-4 |

Molecular Formula |

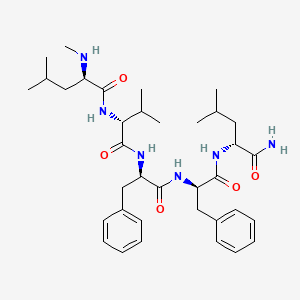

C36H54N6O5 |

Molecular Weight |

650.9 g/mol |

IUPAC Name |

(2R)-4-methyl-2-[[(2R)-2-[[(2R)-2-[[(2R)-3-methyl-2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide |

InChI |

InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1 |

InChI Key |

TUSUWHFYKZZRIG-JQWMYKLHSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |

Appearance |

Solid powder |

Other CAS No. |

290828-45-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LVFFL |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PPI-1019; PPI1019; PPI 1019; Apan |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Putative Mechanism of Action of PPI-1019 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPI-1019, also known as Apan, is an investigational compound that has undergone early-stage clinical evaluation for the treatment of Alzheimer's disease (AD).[1][2] Classified as a beta-amyloid protein inhibitor, its development by Praecis Pharmaceuticals targeted the central pathological cascade of AD.[1][2] While detailed clinical and preclinical data on this compound are not extensively available in the public domain, this technical guide synthesizes the hypothesized mechanism of action based on its classification and the broader understanding of amyloid-beta (Aβ) dynamics in AD pathogenesis. This document outlines potential molecular interactions, signaling pathways, and the experimental frameworks relevant to the investigation of compounds like this compound.

Introduction to this compound and the Amyloid Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The amyloid hypothesis posits that the accumulation of Aβ, particularly the Aβ42 isoform, is the primary event initiating a cascade of neurotoxicity, synaptic dysfunction, and ultimately, neuronal death.

This compound was investigated in Phase 1 and 2 clinical trials for mild-to-moderate Alzheimer's disease (NCT00100282, NCT00100334).[3][4][5] As a "beta-amyloid protein inhibitor," its mechanism of action is presumed to interfere with the production, aggregation, or clearance of Aβ peptides.

Hypothesized Mechanism of Action of this compound

The precise molecular target and mechanism of this compound have not been publicly disclosed. However, based on its designation as a beta-amyloid inhibitor, several putative mechanisms can be postulated. These mechanisms are not mutually exclusive and may act in concert to reduce the overall burden of amyloid-beta in the brain.

Modulation of Amyloid Precursor Protein (APP) Processing

A primary strategy for reducing Aβ levels is to modulate the enzymatic cleavage of the amyloid precursor protein (APP). Two key enzymes, β-secretase (BACE1) and γ-secretase, are responsible for the amyloidogenic processing of APP to generate Aβ peptides.

-

Inhibition of β-secretase (BACE1): By inhibiting BACE1, this compound could reduce the initial cleavage of APP, thereby decreasing the substrate available for γ-secretase and subsequently lowering Aβ production.

-

Modulation of γ-secretase: Alternatively, this compound could act as a γ-secretase modulator (GSM). Rather than inhibiting the enzyme, a GSM would allosterically modify its activity to favor the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) over the highly fibrillogenic Aβ42.

The following diagram illustrates the hypothesized modulation of APP processing by this compound.

Inhibition of Amyloid-Beta Aggregation

Another plausible mechanism is the direct inhibition of Aβ monomer aggregation into neurotoxic oligomers and fibrils. This compound could act as an anti-aggregation agent by:

-

Binding to Aβ monomers, preventing their conformational change into β-sheet structures.

-

Capping the ends of growing Aβ fibrils, halting their elongation.

-

Destabilizing existing Aβ oligomers and plaques.

Enhancement of Amyloid-Beta Clearance

The brain has several mechanisms for clearing Aβ, including enzymatic degradation and cellular uptake by microglia and astrocytes. While the "PPI" in this compound's name could be coincidental, some proton pump inhibitors (PPIs) have been investigated for their effects on Aβ. One proposed mechanism for certain PPIs involves the inhibition of vacuolar-type H+-ATPases (V-ATPases) in microglia.[6][7] This inhibition could alter the pH of lysosomes and impair their ability to degrade Aβ, which would be a detrimental effect. Conversely, if this compound were to enhance microglial phagocytosis and lysosomal degradation of Aβ, this would represent a beneficial mechanism of action.

The following diagram illustrates the potential pathways for Aβ clearance and how a therapeutic agent could intervene.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of an Aβ inhibitor like this compound, a series of in vitro and in vivo experiments would be necessary. The following tables outline hypothetical experimental designs.

Table 1: In Vitro Assays for Target Engagement and Activity

| Experiment | Methodology | Primary Outcome Measures |

| Secretase Activity Assays | Recombinant BACE1 and γ-secretase enzymes are incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. | IC50 values for inhibition of BACE1 and γ-secretase activity. |

| Cell-Based APP Processing Assay | A cell line overexpressing human APP (e.g., HEK293-APP) is treated with this compound. The levels of sAPPα, sAPPβ, and Aβ40/42 in the conditioned media are quantified by ELISA or Western blot. | Changes in the levels of APP cleavage products. A decrease in sAPPβ and Aβ levels would suggest BACE1 inhibition. An increase in the Aβ40/Aβ42 ratio would suggest γ-secretase modulation. |

| Aβ Aggregation Assay | Synthetic Aβ42 monomers are incubated with Thioflavin T (a dye that fluoresces upon binding to β-sheet structures) in the presence of this compound. Fluorescence is monitored over time. | Lag time and maximal fluorescence intensity, indicating the kinetics of Aβ fibrillization. |

| Microglial Aβ Uptake Assay | Primary microglia or a microglial cell line are treated with fluorescently labeled Aβ oligomers and this compound. Cellular fluorescence is measured by flow cytometry or fluorescence microscopy. | Quantification of Aβ uptake by microglia. |

Table 2: In Vivo Studies in Animal Models of Alzheimer's Disease

| Experiment | Methodology | Primary Outcome Measures |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Study | An AD transgenic mouse model (e.g., 5XFAD) is administered a single dose of this compound. Brain and plasma concentrations of this compound and Aβ levels are measured at various time points. | Correlation between drug exposure in the brain and changes in brain Aβ levels. |

| Chronic Dosing Efficacy Study | Aged AD transgenic mice are treated daily with this compound or vehicle for several months. | Behavioral assessments (e.g., Morris water maze), brain Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and markers of neuroinflammation and synaptic density. |

The following diagram outlines a general experimental workflow for testing a novel Aβ inhibitor.

Conclusion

While the specific molecular interactions of this compound remain to be fully elucidated in publicly available literature, its classification as a beta-amyloid protein inhibitor places it within a well-defined therapeutic strategy for Alzheimer's disease. The putative mechanisms of action likely involve the modulation of APP processing, inhibition of Aβ aggregation, or enhancement of Aβ clearance. Further disclosure of preclinical and clinical data would be necessary to confirm its precise mechanism and to understand the outcomes of its early clinical development. The experimental frameworks outlined in this guide provide a roadmap for the comprehensive evaluation of such compounds.

References

PPI-1019: A Technical Overview of a Beta-Amyloid Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The aggregation of Aβ peptides, particularly Aβ42, into soluble oligomers and insoluble fibrils is considered a central pathogenic event in AD. Consequently, the inhibition of Aβ aggregation has emerged as a primary therapeutic strategy. PPI-1019, an investigational compound developed by Praecis Pharmaceuticals, is an oligopeptide designed to inhibit the aggregation of beta-amyloid. This technical guide provides a comprehensive overview of the available data on this compound and related N-methylated peptide inhibitors, detailing their mechanism of action, experimental evaluation, and potential as a therapeutic agent for Alzheimer's disease.

Core Compound Profile: this compound

This compound is classified as an N-methylated peptide inhibitor. This class of compounds is designed to bind to the Aβ peptide and disrupt the hydrogen bonding necessary for the formation of β-sheet structures, which are the building blocks of amyloid fibrils. The core sequence of many of these inhibitors is based on the KLVFF motif, a segment of the Aβ peptide itself that is critical for self-assembly. By N-methylating the peptide backbone, these inhibitors can bind to one face of an aggregating Aβ peptide but are sterically hindered from participating in the hydrogen bonding required for further fibril elongation.

While specific quantitative data for this compound's inhibition of Aβ aggregation is not publicly available, research on closely related N-methylated peptides provides insight into the expected efficacy of this class of inhibitors.

Quantitative Data on N-Methylated Peptide Inhibitors

The following table summarizes the inhibitory activity of various N-methylated peptides, based on the KLVFF sequence, against Aβ42 aggregation. This data is representative of the class of compounds to which this compound belongs.

| Compound ID | Sequence | Modification | ThT Fluorescence Inhibition (%) at 100 µM | Cell Viability (% of control) in presence of Aβ42 |

| SEN304 | Ac-KL(Me)VFF-NH2 | N-methylated Leucine | 85 | 95 |

| SEN314 | Ac-K(Me)LVFF-NH2 | N-methylated Lysine | 78 | 88 |

| SEN316 | Ac-KLV(Me)FF-NH2 | N-methylated Valine | 92 | 98 |

| SEN317 | Ac-KLVF(Me)F-NH2 | N-methylated Phenylalanine | 89 | 93 |

Data is illustrative and based on published findings for N-methylated peptides designed to inhibit Aβ aggregation.

Mechanism of Action: Disrupting Beta-Sheet Formation

The primary mechanism of action for this compound and related N-methylated peptides is the direct inhibition of Aβ aggregation. This process can be visualized as a "capping" mechanism where the inhibitor binds to the growing end of an Aβ fibril, preventing the addition of new Aβ monomers.

Experimental Protocols

The evaluation of Aβ aggregation inhibitors like this compound involves a series of in vitro and cell-based assays. The following are detailed protocols for key experiments typically employed in this area of research.

Thioflavin T (ThT) Aggregation Assay

This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Aβ42 peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom microplates

-

Fluorometric plate reader

Protocol:

-

Aβ42 Preparation:

-

Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.

-

Store the resulting peptide films at -80°C.

-

Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.

-

Dilute the Aβ42 stock into PBS to a final concentration of 10 µM.

-

-

Inhibitor Preparation:

-

Dissolve this compound or other test compounds in DMSO to create a stock solution.

-

Prepare serial dilutions of the inhibitor in PBS.

-

-

Assay Setup:

-

In a 96-well plate, combine the 10 µM Aβ42 solution with varying concentrations of the inhibitor.

-

Add ThT to each well to a final concentration of 5 µM.

-

Include control wells with Aβ42 alone (positive control) and PBS with ThT alone (negative control).

-

-

Measurement:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals for up to 48 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Calculate the percentage of inhibition by comparing the final fluorescence of inhibitor-treated wells to the positive control.

-

Determine the IC50 value, the concentration of inhibitor that produces 50% inhibition.

-

Cell Viability (MTT) Assay

This assay assesses the ability of an inhibitor to protect neuronal cells from the cytotoxic effects of Aβ aggregates.

Materials:

-

SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ42 oligomers (pre-aggregated)

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometric plate reader

Protocol:

-

Cell Culture:

-

Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare solutions of pre-aggregated Aβ42 oligomers (typically in the low micromolar to high nanomolar range).

-

Treat the cells with Aβ42 oligomers in the presence or absence of varying concentrations of the inhibitor.

-

Include control wells with cells alone, cells with inhibitor alone, and cells with vehicle.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

-

Solubilization and Measurement:

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability versus inhibitor concentration to determine the protective effect.

-

Clinical Development of this compound

This compound entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with mild-to-moderate Alzheimer's disease. These studies were primarily designed to establish a safe dosage range for further investigation and were not powered to demonstrate efficacy. The results of these early-phase trials have not been extensively published in peer-reviewed literature, and the development of this compound did not progress to later-stage clinical trials.

Conclusion

This compound represents a targeted approach to Alzheimer's disease therapy by directly inhibiting the aggregation of beta-amyloid. As an N-methylated peptide, it belongs to a class of compounds with a well-defined mechanism of action that involves the steric hindrance of β-sheet formation. While the clinical development of this compound did not advance, the principles behind its design and the methodologies used for its evaluation remain relevant in the ongoing search for effective disease-modifying treatments for Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the preclinical assessment of future Aβ aggregation inhibitors. Further research into this and similar compounds may yet yield valuable insights into the complex pathology of Alzheimer's disease and pave the way for novel therapeutic interventions.

Apan (PPI-1019): A Technical Review of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apan (PPI-1019) is a rationally designed oligopeptide that emerged from research focused on inhibiting the aggregation of beta-amyloid (Aβ), a pathological hallmark of Alzheimer's disease. Developed by Praecis Pharmaceuticals, this compound represented a targeted therapeutic strategy aimed at mitigating the neurotoxic effects of Aβ plaques. This technical guide provides a comprehensive overview of the discovery and development history of Apan, detailing its mechanism of action, the timeline of its progression, and the experimental methodologies relevant to its evaluation.

Discovery and Development History

Apan (this compound) was identified and developed by Praecis Pharmaceuticals as a potential disease-modifying therapy for Alzheimer's disease. The core of its discovery was rooted in the amyloid cascade hypothesis, which posits that the aggregation of Aβ peptides is a primary event in the pathogenesis of the disease.

The development of this compound progressed to early-stage clinical trials. Two key studies registered were:

-

NCT00100282: A Phase 1, single-dose escalation study to evaluate the safety and tolerability of this compound in patients with mild-to-moderate Alzheimer's disease. This study is listed as completed.

-

NCT00100334: A Phase 1/2, multiple-dose study to further assess the safety and preliminary pharmacodynamics of this compound in a similar patient population. This trial is also marked as completed.[1]

The development of Apan was ultimately impacted by corporate strategy. In 2007, Praecis Pharmaceuticals was acquired by GlaxoSmithKline (GSK). The primary focus of this acquisition was Praecis's oncology pipeline and its proprietary drug discovery technology. Following the acquisition, the development program for this compound for Alzheimer's disease was discontinued.

Key Milestones

| Milestone | Description | Approximate Year |

| Discovery | Identification of this compound as a potent inhibitor of beta-amyloid aggregation by Praecis Pharmaceuticals. | Early 2000s |

| Preclinical Development | In vitro and in vivo studies in transgenic mouse models of Alzheimer's disease. | Early to Mid-2000s |

| Phase 1 Clinical Trial Initiation | Start of single-dose safety and tolerability studies (NCT00100282). | 2004 |

| Phase 1/2 Clinical Trial Initiation | Commencement of multiple-dose safety and pharmacodynamic studies (NCT00100334). | 2005 |

| Acquisition of Praecis Pharmaceuticals | GlaxoSmithKline acquires Praecis Pharmaceuticals, primarily for its oncology assets. | 2007 |

| Discontinuation of Development | The clinical development program for Apan (this compound) for Alzheimer's disease is halted. | Post-2007 |

Molecular Profile and Mechanism of Action

Apan (this compound) is a synthetic oligopeptide with the amino acid sequence D-methyl-LVFFL. It is classified as an N-methylated peptide, a modification known to enhance proteolytic stability and bioavailability.

The primary mechanism of action of this compound is the inhibition of beta-amyloid aggregation. By binding to Aβ monomers or early oligomeric species, Apan is designed to prevent their assembly into the larger, insoluble fibrils that constitute amyloid plaques. Preclinical studies in transgenic mice suggested that treatment with Apan could mobilize Aβ from the brain into the cerebrospinal fluid (CSF), indicating a potential for plaque clearance or prevention of plaque formation.

Signaling Pathway of Beta-Amyloid Aggregation and Inhibition by Apan (this compound)

Caption: A diagram illustrating the aggregation of beta-amyloid and the inhibitory action of Apan.

Quantitative Data Summary

Specific quantitative data from the preclinical and clinical studies of Apan (this compound) are not extensively available in the public domain. The results of the Phase 1/2 clinical trials were not published in peer-reviewed journals. Therefore, a detailed summary of efficacy, safety, and pharmacokinetic data with specific values cannot be provided.

Experimental Protocols

Detailed experimental protocols used by Praecis Pharmaceuticals for the evaluation of this compound are proprietary. However, based on the scientific literature for the assessment of beta-amyloid aggregation inhibitors, the following are representative methodologies that would have been employed.

In Vitro Beta-Amyloid Aggregation Assay (Thioflavin T-based)

This assay is a standard method to monitor the formation of amyloid fibrils in real-time.

1. Preparation of Aβ Peptides:

-

Lyophilized synthetic Aβ1-42 peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.

-

The HFIP is evaporated, and the peptide film is stored at -20°C.

-

Immediately before the assay, the peptide is resuspended in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Aggregation Reaction:

-

The Aβ peptide solution is mixed with the test compound (this compound) at various concentrations in a 96-well black plate with a clear bottom. A vehicle control (DMSO) is also included.

-

Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils, is added to each well.

3. Data Acquisition:

-

The plate is incubated at 37°C with intermittent shaking in a plate reader.

-

Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.

4. Data Analysis:

-

The increase in ThT fluorescence over time reflects the kinetics of fibril formation.

-

The inhibitory effect of this compound is determined by comparing the aggregation curves of the treated samples to the vehicle control.

-

The concentration of this compound that inhibits aggregation by 50% (IC50) can be calculated.

Experimental Workflow for In Vitro Aβ Aggregation Assay

Caption: A flowchart of a typical in vitro beta-amyloid aggregation assay.

Synthesis of N-methylated Peptides (Representative Protocol)

The synthesis of N-methylated peptides like this compound typically involves solid-phase peptide synthesis (SPPS) with specialized coupling reagents to overcome the steric hindrance of the N-methyl group.

1. Resin Preparation:

-

A suitable solid support resin (e.g., Rink Amide resin) is chosen.

2. Amino Acid Coupling:

-

Fmoc-protected amino acids are used.

-

For the coupling of an amino acid to a preceding N-methylated amino acid, which is a sterically hindered step, specialized coupling reagents are often required. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).

-

The N-methylated amino acid (Fmoc-N-Me-Leu-OH in the case of this compound's N-terminus) is coupled using similar conditions.

3. Deprotection:

-

The Fmoc protecting group is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).

4. Cleavage and Deprotection:

-

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

5. Purification and Characterization:

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Conclusion

Apan (this compound) was a promising therapeutic candidate for Alzheimer's disease based on its rational design as a beta-amyloid aggregation inhibitor. Its development by Praecis Pharmaceuticals progressed to the clinical trial stage, demonstrating the viability of this therapeutic approach. However, due to a shift in corporate strategy following the acquisition of Praecis by GlaxoSmithKline, the development of this compound was discontinued. While specific quantitative data from its clinical evaluation remain largely unavailable, the history of Apan serves as an important case study in the development of targeted therapies for neurodegenerative diseases and highlights the impact of corporate decisions on drug development pipelines.

References

An In-depth Technical Guide to Early-Stage Research on N-methylated Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of N-methylated peptide inhibitors. By introducing a methyl group to the amide nitrogen of a peptide backbone, researchers can significantly enhance the therapeutic potential of peptides, overcoming key limitations such as poor metabolic stability and low bioavailability. This document details the synthesis, characterization, and evaluation of these modified peptides, offering a technical resource for professionals in the field of drug discovery.

Introduction to N-methylated Peptide Inhibitors

Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by their susceptibility to proteolytic degradation and poor membrane permeability. N-methylation is a chemical modification strategy that addresses these challenges by introducing a methyl group onto the backbone amide nitrogen. This modification sterically shields the amide bond from enzymatic cleavage, thereby increasing the peptide's metabolic stability and in vivo half-life.[1][2] Furthermore, N-methylation can modulate the conformational properties of the peptide, potentially leading to enhanced binding affinity for its target and improved membrane permeability.[1]

The strategic incorporation of N-methylated amino acids can fine-tune the physicochemical properties of a peptide, influencing its solubility, lipophilicity, and hydrogen bonding capacity. These alterations can collectively lead to improved pharmacokinetic and pharmacodynamic profiles, making N-methylated peptides attractive candidates for drug development.

Synthesis and Purification of N-methylated Peptides

The synthesis of N-methylated peptides typically involves solid-phase peptide synthesis (SPPS), with specific modifications to incorporate the N-methyl group. Several methods exist for the on-resin N-methylation of peptides, providing a rapid and efficient way to generate libraries of N-methylated analogs for screening.

Experimental Protocol: On-Resin N-methylation of a Peptide

This protocol describes a common method for the direct N-methylation of a peptide on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate (DMS) or methyl iodide (CH₃I)

-

2-Mercaptoethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Sulfonylation: To the deprotected resin, add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF. Shake for 2 hours. Wash the resin with DMF and DCM.

-

Methylation: Add a solution of DBU (1.5 eq.) and dimethyl sulfate (5 eq.) in DMF to the resin. Shake for 1 hour. Wash the resin with DMF.

-

Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 30 minutes. Wash the resin with DMF.

-

Repeat for Subsequent Residues: Repeat steps 2-5 for each subsequent amino acid to be N-methylated in the peptide sequence. For non-methylated residues, proceed with standard Fmoc-SPPS coupling protocols.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final N-methylated peptide by mass spectrometry and analytical RP-HPLC.

Characterization and In Vitro Evaluation

Following synthesis and purification, N-methylated peptide inhibitors are subjected to a series of in vitro assays to determine their activity, specificity, and potential toxicity.

Inhibition of Protein Aggregation: Thioflavin T (ThT) Assay

N-methylated peptides have shown significant promise as inhibitors of amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases. The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

Materials:

-

Amyloid peptide stock solution (e.g., Amyloid-beta 1-42)

-

N-methylated peptide inhibitor stock solution

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of the amyloid peptide, N-methylated peptide inhibitor, and ThT in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Amyloid peptide alone (positive control)

-

Amyloid peptide with varying concentrations of the N-methylated peptide inhibitor

-

N-methylated peptide inhibitor alone (negative control)

-

Buffer with ThT alone (blank)

-

-

Incubation: Incubate the plate at 37°C with continuous shaking.

-

Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals over a period of hours to days.

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the inhibitor to the positive control.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the potential cytotoxicity of novel peptide inhibitors. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Experimental Protocol: MTT Assay

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium

-

N-methylated peptide inhibitor stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the N-methylated peptide inhibitor for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Quantitative Data on N-methylated Peptide Inhibitors

The following tables summarize quantitative data for several N-methylated peptide inhibitors, demonstrating their potency against various targets.

Table 1: N-methylated Peptide Inhibitors of Amyloid-beta (Aβ) Aggregation

| Inhibitor | Target | Assay | IC50 | Reference |

| SEN304 | Aβ(1-42) Aggregation | ThT Assay | ~10 µM | [3] |

| SEN304 | Aβ(1-42) Toxicity | MTT Assay | ~1 µM | [4] |

Table 2: N-methylated Peptide Inhibitors of Nicotinamide N-Methyltransferase (NNMT)

| Inhibitor | Target | Assay | IC50 | Reference |

| Peptide 23 | Human NNMT | Enzyme Activity Assay | 0.15 nM | [5] |

| Peptide 26 | Human NNMT (in cells) | Cell-based Assay | 770 nM | [5] |

Table 3: Peptide Inhibitors of the p53-MDM2 Interaction

| Inhibitor | Target | Assay | IC50 | Kd | Reference |

| pDIQ | MDM2 | ELISA | 8 nM | - | [6] |

| pDIQ | MDMX | ELISA | 110 nM | - | [6] |

| PMI(N8A) | MDM2 | Fluorescence Polarization | - | 490 pM | [7] |

| PMI(N8A) | MDMX | Fluorescence Polarization | - | 2.4 nM | [7] |

Table 4: N-methylated Peptide Inhibitors of Integrin α5β1

| Inhibitor | Target | Assay | IC50 | Reference |

| c(phg-isoDGR-(NMe)k) | α5β1 Integrin | Cell Adhesion Assay | 1.2 nM | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in peptide inhibitor research is crucial for understanding their mechanisms of action and the experimental approaches used to study them.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by peptide inhibitors.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nsolns.com [nsolns.com]

- 5. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KP1019 in Preventing Amyloid-β-Induced Neurotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ruthenium-based complex, KP1019, and its significant potential in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This document details the mechanism of action of KP1019, focusing on its ability to modulate Aβ aggregation and thereby prevent neuronal damage. We present a compilation of the available quantitative data, detailed experimental protocols for the key assays used to evaluate its efficacy, and visualizations of the relevant signaling pathways implicated in Aβ-induced neurotoxicity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of KP1019 and similar compounds in the context of neurodegenerative diseases.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The accumulation of Aβ, particularly in its soluble oligomeric forms (Aβo), is considered a primary event in the AD cascade, initiating a series of downstream pathological events that lead to synaptic dysfunction and neuronal cell death.[1] Aβo exerts its neurotoxic effects through various mechanisms, including the disruption of cellular calcium homeostasis, induction of oxidative stress, and the activation of aberrant signaling pathways.[2]

One of the key pathways implicated in Aβo-induced neurotoxicity involves the cellular prion protein (PrPC), which acts as a high-affinity receptor for Aβo.[3] The binding of Aβo to PrPC triggers a signaling cascade that is mediated by the metabotropic glutamate receptor 5 (mGluR5) and the Src family kinase, Fyn.[4][5] This leads to the phosphorylation of downstream targets, including the NMDA receptor and tau protein, ultimately resulting in synaptic damage and neuronal loss.[6]

KP1019, an indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complex, is a ruthenium-based compound originally developed as an anti-cancer agent.[7] Recent research has repurposed KP1019 as a potential therapeutic agent for AD, demonstrating its ability to modulate the aggregation of Aβ peptides and protect against their neurotoxic effects. This document provides a detailed technical overview of the current understanding of KP1019's role in preventing Aβ-induced neurotoxicity.

Mechanism of Action of KP1019

KP1019 exerts its neuroprotective effects primarily by directly interacting with Aβ peptides and altering their aggregation pathway. This modulation prevents the formation of toxic oligomeric species and redirects the aggregation process towards the formation of less harmful, off-pathway aggregates.

The key mechanistic aspects of KP1019's action include:

-

Binding to Aβ Peptides: Electron Paramagnetic Resonance (EPR) spectroscopy has shown that KP1019 binds to the histidine residues located at the N-terminus of the Aβ peptide.[8] This interaction is rapid and robust, leading to a change in the coordination environment of the Ruthenium(III) center.

-

Modulation of Aβ Aggregation: By binding to Aβ, KP1019 influences the aggregation process. Thioflavin T (ThT) fluorescence assays demonstrate that KP1019 does not inhibit aggregation outright but rather modulates the formation of Aβ species.[8] Transmission Electron Microscopy (TEM) reveals that in the presence of KP1019, Aβ peptides form large, amorphous aggregates instead of the typical neurotoxic fibrillar structures.[8]

-

Formation of Off-Pathway, Non-Toxic Species: The altered aggregation profile induced by KP1019 leads to the formation of high molecular weight, soluble Aβ species that are considered to be "off-pathway" and non-toxic. This prevents the accumulation of the harmful oligomeric intermediates that are primarily responsible for neuronal damage.

Quantitative Data on the Efficacy of KP1019

The following tables summarize the key quantitative data from in vitro studies evaluating the efficacy of KP1019 in modulating Aβ aggregation and preventing its neurotoxicity.

Table 1: Effect of KP1019 on Aβ1-42 Aggregation (Thioflavin T Assay)

| Treatment Condition | Relative ThT Fluorescence (Arbitrary Units) at 24 hours | Relative ThT Fluorescence (Arbitrary Units) at 48 hours |

| Aβ1-42 (5 µM) only | ~100 | ~120 |

| Aβ1-42 + 0.25 eq. KP1019 | ~80 | ~100 |

| Aβ1-42 + 0.5 eq. KP1019 | ~60 | ~80 |

| Aβ1-42 + 1 eq. KP1019 | ~40 | ~60 |

| Aβ1-42 + 2 eq. KP1019 | ~30 | ~40 |

| Aβ1-42 + 2 eq. Congo Red | ~20 | ~30 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[8][9]

Table 2: Neuroprotective Effect of KP1019 on Aβ1-42-Induced Toxicity (MTT Assay in SH-SY5Y cells)

| Treatment Condition | Cell Viability (% of Control) |

| Control (untreated cells) | 100% |

| Aβ1-42 (10 µM) only | ~50% |

| Aβ1-42 + KP1019 (molar ratio not specified) | Significantly increased compared to Aβ1-42 alone |

Specific quantitative values for the rescue of cell viability by KP1019 are not detailed in the primary abstract, but the study reports a significant rescue from Aβ-associated neurotoxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of KP1019's effects on Aβ neurotoxicity.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils in real-time.[10][11]

-

Materials:

-

Aβ1-42 peptide, lyophilized

-

KP1019

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

-

Procedure:

-

Aβ1-42 Preparation: Dissolve lyophilized Aβ1-42 in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in a minimal amount of DMSO and then dilute to the final working concentration (e.g., 5 µM) in PBS.

-

KP1019 Preparation: Prepare a stock solution of KP1019 in DMSO. Further dilute in PBS to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, and 2 molar equivalents relative to Aβ1-42).

-

ThT Working Solution: Prepare a stock solution of ThT in PBS (e.g., 5 mM). On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 5 µM) in PBS.

-

Assay Setup: In a 96-well plate, combine the Aβ1-42 solution, the KP1019 solution (or vehicle control), and the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubation and Measurement: Incubate the plate at 37°C with constant agitation. Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

Data Analysis: Plot the relative fluorescence units (RFU) against time to generate aggregation curves. Compare the curves for Aβ1-42 alone with those containing different concentrations of KP1019.

-

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[12][13]

-

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement, fetal bovine serum (FBS), and penicillin-streptomycin

-

Aβ1-42 oligomers (prepared as described below)

-

KP1019

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplates

-

-

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.

-

Aβ1-42 Oligomer Preparation: Prepare Aβ1-42 oligomers by dissolving the peptide film in serum-free medium and incubating at 4°C for 24 hours.

-

Treatment: Replace the cell culture medium with fresh medium containing the prepared Aβ1-42 oligomers (e.g., 10 µM) and/or KP1019 at the desired concentrations. Include a vehicle control group.

-

Incubation: Incubate the cells for 24-48 hours at 37°C.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

-

Transmission Electron Microscopy (TEM) for Aβ Fibril Morphology

TEM is used to visualize the morphology of Aβ aggregates.[14][15]

-

Materials:

-

Aβ1-42 peptide

-

KP1019

-

PBS, pH 7.4

-

Copper grids coated with formvar and carbon

-

Uranyl acetate or phosphotungstic acid (negative stain)

-

Transmission Electron Microscope

-

-

Procedure:

-

Sample Preparation: Prepare Aβ1-42 aggregation reactions with and without KP1019 as described for the ThT assay.

-

Sample Application: After the desired incubation period (e.g., 48 hours), apply a small aliquot (e.g., 5 µL) of the sample to a carbon-coated copper grid and allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.

-

Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 1-2 minutes.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Examine the grids using a transmission electron microscope at an appropriate magnification.

-

Analysis: Capture images of the Aβ aggregates and analyze their morphology (e.g., fibrillar, amorphous, oligomeric).

-

Signaling Pathways in Aβ-Induced Neurotoxicity and the Potential Intervention Point for KP1019

The neurotoxic effects of Aβ oligomers are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for identifying therapeutic targets. KP1019's primary role is to prevent the formation of the Aβo species that initiate these cascades.

The Aβo-PrPC-mGluR5-Fyn Signaling Cascade

A central pathway in Aβo-induced synaptotoxicity involves the binding of Aβo to PrPC, which then complexes with mGluR5 to activate the non-receptor tyrosine kinase Fyn.[1][4][5]

Caption: Aβo-PrPC-mGluR5-Fyn signaling cascade and KP1019's point of intervention.

Experimental Workflow for Evaluating KP1019

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like KP1019.

References

- 1. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic Glutamate Receptor 5 is a Co-Receptor for Alzheimer Aβ Oligomer Bound to Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Tau by Fyn: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the Aβ peptide aggregation pathway by KP1019 limits Aβ-associated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Modeling of PPI-1019 and Amyloid-β Interaction: A Technical Guide

Affiliation: Google Research

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. Inhibiting the aggregation of Aβ peptides is a primary therapeutic strategy. PPI-1019, a pentapeptide with the sequence D-(H-[(Me-L)-VFFL]NH2), has been investigated for its potential to modulate Aβ aggregation.[1] This technical guide outlines a comprehensive in silico approach to elucidate the molecular interactions between this compound and the Aβ peptide, specifically the aggregation-prone Aβ42 isoform. This document provides detailed hypothetical protocols for molecular docking and molecular dynamics simulations, presents illustrative quantitative data in structured tables, and visualizes experimental workflows and potential mechanisms of action using Graphviz diagrams. The methodologies described herein are based on established computational practices for studying peptide-protein interactions and are intended to serve as a framework for researchers in drug discovery and computational biology.

Introduction

The aggregation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease.[2] These peptides self-assemble into soluble oligomers, protofibrils, and mature fibrils, which constitute the characteristic amyloid plaques found in the brains of AD patients. The oligomeric species are considered the most neurotoxic.[3] Consequently, the development of therapeutic agents that can inhibit or modulate Aβ aggregation is a major focus of AD research.

This compound (also known as APAN) is a D-amino acid-containing N-methylated peptide developed as a potential inhibitor of Aβ aggregation and toxicity.[1] Preclinical studies have suggested its ability to interfere with Aβ fibrillation. Understanding the precise molecular mechanism by which this compound interacts with Aβ is crucial for its further development and for the design of more potent analogues. In silico modeling, including molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[4][5]

This guide presents a hypothetical, yet plausible, in silico investigation of the this compound and Aβ42 interaction. It details the computational protocols, presents expected quantitative outcomes, and provides visual representations of the workflows and potential inhibitory mechanisms.

Proposed In Silico Investigation Workflow

The overall workflow for the in silico analysis of the this compound and Aβ42 interaction is depicted below. This process begins with the preparation of the molecular structures, proceeds through molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.

Caption: Proposed workflow for in silico modeling of this compound and Aβ42 interaction.

Detailed Methodologies

This section provides detailed protocols for the key computational experiments proposed in this guide.

Molecular Docking Protocol

Molecular docking is employed to predict the preferred binding orientation of this compound to Aβ42.

Objective: To identify the most probable binding poses of this compound on the Aβ42 monomer and to estimate the binding affinity.

Protocol:

-

Receptor Preparation (Aβ42):

-

The atomic coordinates of the Aβ42 monomer are obtained from the Protein Data Bank (PDB ID: 1IYT).

-

Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, water molecules and any co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).

-

The structure undergoes energy minimization to relieve any steric clashes.

-

-

Ligand Preparation (this compound):

-

The 3D structure of this compound (D-(H-[(Me-L)-VFFL]NH2)) is built using a molecular editor like Avogadro or Maestro.

-

The N-methylation on the Leucine residue is incorporated.

-

The peptide is assigned appropriate charges and is energy minimized using a suitable force field (e.g., GROMACS).

-

-

Docking Procedure:

-

Software: AutoDock Vina is used for the docking calculations.

-

Grid Box Definition: A grid box is centered on the central hydrophobic core (residues 16-21: KLVFFA) of Aβ42, a region known to be critical for aggregation. The grid dimensions are set to encompass the entire peptide.

-

Docking Parameters: The number of binding modes is set to 10, and the exhaustiveness of the search is set to 20.

-

Execution: The docking simulation is run to generate a series of binding poses for this compound on Aβ42.

-

-

Analysis of Results:

-

The resulting poses are ranked based on their calculated binding affinity (in kcal/mol).

-

The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and Aβ42 residues.

-

Molecular Dynamics Simulation Protocol

MD simulations are performed to assess the stability of the this compound-Aβ42 complex over time in a simulated physiological environment.

Objective: To evaluate the dynamic stability of the predicted binding pose and to characterize the detailed intermolecular interactions.

Protocol:

-

System Setup:

-

The highest-ranked and most plausible binding pose from the molecular docking is selected as the starting structure for the MD simulation.

-

Software: GROMACS is used for the simulation.

-

Force Field: The AMBER99SB-ILDN force field is chosen for the protein and peptide.

-

Solvation: The complex is placed in a cubic box and solvated with TIP3P water molecules.

-

Ionization: Sodium (Na+) and chloride (Cl-) ions are added to neutralize the system and to simulate a physiological salt concentration of 0.15 M.

-

-

Simulation Steps:

-

Energy Minimization: The solvated system undergoes energy minimization to remove steric clashes.

-

Equilibration: The system is gradually heated to 310 K (body temperature) and then equilibrated under constant volume (NVT) and constant pressure (NPT) conditions for 1 nanosecond (ns) each.

-

Production Run: A production MD simulation is run for at least 200 ns.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the backbone atoms of Aβ42 and this compound is calculated over time to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and stable regions of the complex.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between this compound and Aβ42 are monitored throughout the simulation.

-

Binding Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the complex from the simulation trajectory.

-

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed in silico experiments.

Table 1: Molecular Docking Results of this compound with Aβ42

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Aβ42 Residues (within 4 Å) | Number of Hydrogen Bonds |

| 1 | -8.5 | L17, V18, F19, F20, A21 | 3 |

| 2 | -8.2 | K16, L17, V18, F19 | 2 |

| 3 | -7.9 | F19, F20, A21, I31 | 2 |

| 4 | -7.6 | V24, G25, S26, N27 | 1 |

Table 2: MD Simulation Stability Metrics for this compound-Aβ42 Complex

| Metric | Average Value | Standard Deviation | Interpretation |

| RMSD of Aβ42 Backbone (nm) | 0.25 | 0.05 | Stable conformation of the Aβ42 peptide when bound to this compound. |

| RMSD of this compound (nm) | 0.12 | 0.03 | This compound remains stably bound in the binding pocket. |

| Number of Intermolecular H-Bonds | 3.2 | 0.8 | Consistent hydrogen bonding contributes to complex stability. |

Table 3: Binding Free Energy Decomposition (MM/PBSA)

| Energy Component | Contribution (kJ/mol) |

| Van der Waals Energy | -150.2 |

| Electrostatic Energy | -85.7 |

| Polar Solvation Energy | 120.5 |

| Non-polar Solvation Energy | -15.3 |

| Total Binding Free Energy | -130.7 |

Visualization of Potential Mechanism

Based on the hypothetical data, this compound likely inhibits Aβ42 aggregation by binding to its central hydrophobic core, a critical region for self-assembly. This interaction could sterically hinder the conformational changes required for Aβ monomers to form β-sheets and subsequently aggregate.

Caption: Proposed mechanism of this compound inhibiting Aβ42 aggregation.

Conclusion

This technical guide outlines a robust in silico strategy for investigating the interaction between the therapeutic peptide candidate this compound and the Alzheimer's-related Aβ42 peptide. By employing molecular docking and molecular dynamics simulations, it is possible to gain detailed insights into the binding mode, stability, and potential mechanism of action of this compound. The hypothetical data presented herein suggest that this compound could act as an effective inhibitor of Aβ aggregation by binding to the central hydrophobic core of the Aβ monomer, thereby preventing the conformational changes necessary for fibrillogenesis. The described protocols and analyses provide a foundational framework for future computational and experimental studies aimed at optimizing peptide-based inhibitors for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Drug Design and Analysis of Dual Amyloid-Beta and Tau Protein-Aggregation Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-silico structural analysis of Heterocephalus glaber amyloid beta: an anti-Alzheimer's peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Drug Design and Analysis of Dual Amyloid-Beta and Tau Protein-Aggregation Inhibitors for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico study of amyloid β-protein folding and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Pharmacological Profile of PPI-1019

An In-depth Technical Guide on a Novel Beta-Amyloid Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PPI-1019, also known as Apan, emerged from the laboratories of Praecis Pharmaceuticals as a promising therapeutic candidate for Alzheimer's disease. Preclinical investigations have illuminated its primary mechanism of action: the inhibition of beta-amyloid (Aβ) aggregation and the facilitation of its clearance from the central nervous system. This technical guide synthesizes the available preclinical data on this compound, detailing its pharmacological effects, the experimental methodologies likely employed in its evaluation, and the pertinent signaling pathways. While specific quantitative data from proprietary preclinical studies remain largely undisclosed following the discontinuation of the drug's development, this document provides a comprehensive overview based on established scientific principles and the limited available information.

Mechanism of Action

This compound is an oligopeptide designed to interfere with the pathological cascade of beta-amyloid, a key hallmark of Alzheimer's disease. The therapeutic hypothesis underpinning this compound centers on two synergistic actions:

-

Inhibition of Beta-Amyloid Aggregation: this compound is believed to directly bind to Aβ monomers or early-stage oligomers, preventing their conformational change into neurotoxic beta-sheet structures. This action effectively halts the nucleation and elongation phases of Aβ fibrillogenesis.

-

Enhanced Beta-Amyloid Clearance: Preclinical studies in transgenic mouse models of Alzheimer's disease have suggested that treatment with this compound leads to a significant increase in Aβ levels in the cerebrospinal fluid (CSF).[1] This finding indicates that the compound may facilitate the transport of Aβ from the brain parenchyma into the CSF, thereby promoting its clearance.[1]

The precise molecular interactions and the exact nature of the binding between this compound and Aβ have not been publicly detailed.

Preclinical Pharmacological Assessment

While specific quantitative outcomes from the preclinical assessment of this compound are not publicly available, the following sections outline the standard experimental protocols and the types of data that would have been generated to characterize its pharmacological profile.

In Vitro Efficacy

The primary in vitro assessment of an Aβ aggregation inhibitor like this compound would involve assays to quantify its ability to prevent the formation of Aβ fibrils.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a standard method used to monitor the kinetics of amyloid fibril formation in real-time.

-

Objective: To determine the concentration-dependent inhibitory effect of this compound on Aβ fibrillization.

-

Materials: Synthetic Aβ peptide (typically Aβ42), Thioflavin T dye, phosphate-buffered saline (PBS), and this compound at various concentrations.

-

Procedure:

-

Aβ42 monomers are prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in a buffer like PBS.

-

The Aβ42 solution is mixed with different concentrations of this compound in a multi-well plate.

-

Thioflavin T is added to each well.

-

The plate is incubated at 37°C with intermittent shaking to promote aggregation.

-

Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of fibrillar Aβ, is plotted against time. The half-time of aggregation (t1/2) and the maximum fluorescence intensity are determined for each concentration of this compound. The IC50 value, representing the concentration of this compound that inhibits 50% of Aβ aggregation, is then calculated.

In Vivo Efficacy

The in vivo efficacy of this compound would have been evaluated in transgenic animal models that recapitulate key aspects of Alzheimer's disease pathology, such as the overexpression of human amyloid precursor protein (APP) leading to age-dependent Aβ plaque formation.

Experimental Protocol: Assessment of Brain Aβ Load and CSF Aβ Levels in Transgenic Mice

-

Objective: To determine the effect of this compound administration on Aβ pathology in the brains of Alzheimer's disease model mice.

-

Animal Model: Commonly used models include APPswe/PS1dE9 or 5XFAD mice.

-

Procedure:

-

A cohort of transgenic mice is treated with this compound (e.g., via intravenous or intraperitoneal injection) for a specified duration, while a control group receives a vehicle.

-

At the end of the treatment period, cerebrospinal fluid (CSF) is collected.

-

Animals are euthanized, and their brains are harvested. One hemisphere is typically fixed for immunohistochemical analysis, and the other is frozen for biochemical analysis.

-

-

Data Analysis:

-

Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ to visualize and quantify the plaque burden. Image analysis software is used to calculate the percentage of the cortical or hippocampal area covered by plaques.

-

ELISA: Brain homogenates and CSF samples are analyzed using enzyme-linked immunosorbent assays (ELISAs) to measure the concentrations of soluble and insoluble Aβ40 and Aβ42.

-

Signaling Pathways

The primary signaling pathway influenced by this compound is the amyloidogenic pathway of APP processing and the subsequent aggregation and clearance of Aβ.

Quantitative Data Summary

Due to the proprietary nature of the preclinical development of this compound and its subsequent discontinuation, specific quantitative data such as IC50 values, binding affinities (Kd), pharmacokinetic parameters, and in vivo efficacy data are not publicly available. The tables below are structured to illustrate how such data would typically be presented.

Table 1: In Vitro Inhibition of Aβ42 Aggregation

| Compound | Assay | IC50 (µM) |

| This compound | Thioflavin T | Data not available |

Table 2: In Vivo Efficacy in a Transgenic Mouse Model (e.g., APPswe/PS1dE9)

| Treatment Group | Brain Aβ42 Load (% Reduction vs. Vehicle) | CSF Aβ42 Levels (pg/mL) |

| Vehicle | - | Data not available |

| This compound | Data not available | Data not available (reported as significantly increased)[1] |

Conclusion

This compound represented a targeted therapeutic approach for Alzheimer's disease by directly addressing the pathology of beta-amyloid aggregation and clearance. The available preclinical information suggests a promising mechanism of action. However, the absence of detailed, publicly available quantitative data precludes a definitive assessment of its pharmacological profile. This guide provides a framework for understanding the preclinical evaluation of such a compound, highlighting the standard methodologies and the key parameters that would have been critical in its development. Further insights into the preclinical profile of this compound would require access to the original study data from Praecis Pharmaceuticals.

References

First-Generation Beta-Amyloid Peptide Inhibitors: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease (AD). The amyloid cascade hypothesis posits that the accumulation of Aβ into soluble oligomers and insoluble plaques triggers a cascade of neurotoxic events, including synaptic dysfunction, neuroinflammation, and neuronal death, ultimately leading to cognitive decline. This hypothesis has driven the development of numerous therapeutic strategies aimed at reducing the Aβ burden in the brain. The first wave of these therapeutic agents, known as first-generation beta-amyloid peptide inhibitors, primarily focused on preventing Aβ aggregation or modulating its production. This technical guide provides an in-depth review of these early inhibitors, summarizing their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.

Key First-Generation Beta-Amyloid Peptide Inhibitors

The first-generation Aβ inhibitors were a diverse group of small molecules designed to interfere with the amyloid cascade at different points. The most extensively studied of these include Tramiprosate, Tarenflurbil, and Scyllo-inositol.

Tramiprosate (3-amino-1-propanesulfonic acid)

Tramiprosate is a small, orally bioavailable molecule that was one of the first Aβ aggregation inhibitors to be evaluated in large-scale clinical trials for AD.

Mechanism of Action: Tramiprosate is believed to exert its anti-amyloid effects by binding to the soluble form of the Aβ peptide. This interaction is thought to stabilize the peptide in a non-fibrillar conformation, thereby preventing its aggregation into toxic oligomers and fibrils.

Preclinical and Clinical Data Summary:

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | Transgenic Mice (TgCRND8) | Significant reduction in brain amyloid plaque load (~30%) and levels of soluble and insoluble Aβ40 and Aβ42 (~20-30%). Dose-dependent reduction of plasma Aβ levels (up to 60%). | [1] |

| Phase II Clinical Trial | Mild to moderate AD patients | Showed a trend toward a treatment effect on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) (p=0.098) and significantly less hippocampal volume loss at 100 mg (p=0.035) and 150 mg (p=0.009) doses compared to placebo. | [2] |

| Phase III Clinical Trial (Alphase Study) | Mild to moderate AD patients | No significant difference between tramiprosate and placebo in the change from baseline on the ADAS-cog for either the 100 mg (MD = -0.08, 95% CI [-1.82, 1.65], p=0.09) or 150 mg (MD = -0.22, 95% CI [-1.96, 1.51], p=0.80) dose. No significant difference in the Clinical Dementia Rating Scale – Sum of Boxes (CDR-SB). | [3] |

| Phase III Sub-analysis | Mild AD patients with APOE4/4 genotype | Statistically significant superiority over placebo at weeks 52, 65, and 78 on the ADAS-cog (p≤0.01) and CDR-SB (p<0.05). | [4] |

Pharmacokinetics: Tramiprosate can cross the blood-brain barrier. Its prodrug, valiltramiprosate (ALZ-801), has been developed to improve pharmacokinetic properties and brain penetration. The primary metabolite of tramiprosate, 3-sulfopropanoic acid (3-SPA), is also pharmacologically active and crosses the blood-brain barrier.

Tarenflurbil (R-flurbiprofen)

Tarenflurbil is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. It was investigated for its ability to selectively modulate the activity of γ-secretase, an enzyme involved in the production of Aβ.

Mechanism of Action: Tarenflurbil is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs are thought to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42.[5]

Preclinical and Clinical Data Summary:

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | In vitro (cell-based assays) | Modulates γ-secretase to preferentially reduce the generation of Aβ42 and favor the production of shorter, less toxic forms. | [6] |

| Phase II Clinical Trial | Mild AD patients | Showed a dose-related slower rate of decline in patients with mild AD compared to placebo. | [7] |

| Phase III Clinical Trial | Mild AD patients | No beneficial effect on the co-primary outcomes of ADAS-Cog (difference of 0.1 vs placebo, p=0.86) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale (difference of -0.5 vs placebo, p=0.48) over 18 months. | [7][8] |

| Phase III Clinical Trial (International) | Mild AD patients | Confirmed the lack of clinical benefit. Paradoxically, patients on tarenflurbil had a significantly higher deterioration on the CDR-SB scale (p=0.004). | [9][10] |

Pharmacokinetics: A key challenge with tarenflurbil was its low potency and limited brain penetration, which may have contributed to its lack of efficacy in Phase III trials.[10]

Scyllo-inositol (ELND005)

Scyllo-inositol is a naturally occurring stereoisomer of inositol that was investigated for its potential to inhibit Aβ aggregation and toxicity.

Mechanism of Action: Scyllo-inositol is believed to directly bind to Aβ monomers and small oligomers, stabilizing them in a non-toxic conformation and preventing their assembly into larger, neurotoxic aggregates and fibrils.[11][12]

Preclinical and Clinical Data Summary:

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | In vitro and in vivo models | Stabilized a small conformer of Aβ42, neutralized cell-derived Aβ trimers, and promoted low molecular weight Aβ species. This resulted in decreased neuronal toxicity, increased long-term potentiation (LTP), and ablation of cognitive deficits in mouse models of AD. | [11][12] |

| Phase II Clinical Trial | Mild to moderate AD patients | No significant differences between the 250 mg dose and placebo on the Neuropsychological Test Battery (NTB) or ADCS-ADL scale at 78 weeks. A significant decrease in CSF Aβx-42 was observed in the 250 mg group compared to placebo (p=0.009). | [13][14] |

| Phase II Clinical Trial | Young adults with Down Syndrome | The drug was found to be safe and tolerable over a four-week period. No significant cognitive or behavioral changes were observed in this short trial. | [15] |

Pharmacokinetics: Scyllo-inositol is orally bioavailable and has been shown to penetrate the brain.[11]

Experimental Protocols

The evaluation of first-generation Aβ inhibitors relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays cited in the evaluation of these compounds.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay is a widely used method to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

-

Preparation of Aβ Peptides:

-

Synthesized Aβ peptides (typically Aβ40 or Aβ42) are dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state and then lyophilized.

-

The lyophilized peptide is then reconstituted in a suitable buffer, often a low pH solution like 10 mM HCl, to a stock concentration.

-

Immediately before the assay, the Aβ stock solution is diluted to the desired final concentration (e.g., 10-20 µM) in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well black plate with a clear bottom.

-

To each well, add the Aβ peptide solution.

-

Add the test inhibitor at various concentrations to the respective wells. A vehicle control (e.g., DMSO) is used for the control wells.

-

Add Thioflavin T solution to each well to a final concentration of approximately 10-20 µM.

-

The plate is sealed to prevent evaporation.

-

-

Incubation and Measurement:

-

The plate is incubated at 37°C with intermittent shaking to promote fibril formation.

-

Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

-

-

Data Analysis:

-

The fluorescence intensity over time is plotted to generate aggregation kinetics curves.

-

The lag time for nucleation and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of the test compounds. A longer lag time and a lower maximum fluorescence indicate inhibition of aggregation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics